3-(6-Chloropyridazin-3-yl)benzoic acid
Overview
Description
3-(6-Chloropyridazin-3-yl)benzoic acid is an organic compound known for its potential applications in scientific research and industry. It has a molecular weight of 234.64 g/mol .
Synthesis Analysis
The synthesis of 3-(6-Chloropyridazin-3-yl)benzoic acid involves several steps. A detailed synthesis and conformational analysis of a similar compound, [3-(6-Chloropyridazin-3-yl)-3,4-Dihydropyridazino [4,5-b]Quinoxalin-2 (1H)-yl] (Phenyl)Methanone, has been published . The synthesis involves the reaction of 2,3-Bis(bromomethyl)quinoxaline with N’-(6-chloropyridazin-3-yl)benzohydrazide .Molecular Structure Analysis
The molecular formula of 3-(6-Chloropyridazin-3-yl)benzoic acid is C11H7ClN2O2 . The exact structure would require more specific information or experimental data such as NMR or X-ray crystallography.Scientific Research Applications
Corrosion Inhibition
3-(6-Chloropyridazin-3-yl)benzoic acid has been studied for its effectiveness in inhibiting corrosion of mild steel in acidic environments. It has been identified as one of several pyridazine derivatives exhibiting protective properties against electrochemical dissolution of steel in hydrochloric acid. The efficiency of this compound as a corrosion inhibitor increases with concentration and is attributed to its ability to adsorb onto the steel surface, reducing corrosion through a process involving both physisorption and chemisorption (Mashuga, Olasunkanmi, & Ebenso, 2017).
Biological Activity
Studies have shown that derivatives of pyridazine, including compounds structurally similar to 3-(6-Chloropyridazin-3-yl)benzoic acid, exhibit various biological activities. These activities include antibacterial properties, as seen in the synthesis and evaluation of related compounds. These synthesized pyridazine derivatives demonstrate significant efficacy against various bacterial strains, indicating potential for pharmaceutical applications in antimicrobial treatments (Abubshait, 2007).
Anticancer Activity
Recent research focuses on the synthesis of pyridazinone derivatives, including those related to 3-(6-Chloropyridazin-3-yl)benzoic acid, assessing their potential as antioxidants and anticancer agents. These studies involve evaluating the in vitro antioxidant activity and performing molecular docking studies to ascertain their effectiveness against specific cancer-related targets. This line of research highlights the potential application of these compounds in the development of new anticancer therapies (Mehvish & Kumar, 2022).
Safety And Hazards
The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . It is recommended to avoid breathing the dust, wash skin thoroughly after handling, and avoid release to the environment .
properties
IUPAC Name |
3-(6-chloropyridazin-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-5-4-9(13-14-10)7-2-1-3-8(6-7)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZBOMFXUMHBFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661697 | |
Record name | 3-(6-Chloropyridazin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloropyridazin-3-yl)benzoic acid | |
CAS RN |
914349-46-5 | |
Record name | 3-(6-Chloro-3-pyridazinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6-Chloropyridazin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 914349-46-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.